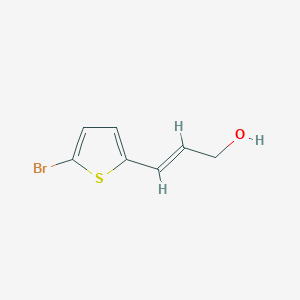

3-(5-Bromothiophen-2-yl)prop-2-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-Bromothiophen-2-yl)prop-2-en-1-ol is an organic compound featuring a brominated thiophene ring attached to a propenol chain. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Claisen-Schmidt Condensation: : This method involves the reaction of 5-bromothiophene-2-carbaldehyde with propen-1-ol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of 3-(5-Bromothiophen-2-yl)prop-2-en-1-ol .

-

Grignard Reaction: : Another synthetic route involves the use of a Grignard reagent. 5-Bromothiophene can be reacted with magnesium in anhydrous ether to form the Grignard reagent, which is then reacted with propen-1-ol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Claisen-Schmidt condensation due to its efficiency and cost-effectiveness. The reaction is optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids .

-

Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the propenol group to a propanol group .

-

Substitution: : The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: 3-(5-Bromothiophen-2-yl)prop-2-enal or 3-(5-Bromothiophen-2-yl)prop-2-enoic acid.

Reduction: 3-(5-Bromothiophen-2-yl)propan-1-ol.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-(5-Bromothiophen-2-yl)prop-2-en-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its brominated thiophene ring is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the effects of brominated thiophenes on biological systems. It serves as a precursor for the synthesis of bioactive molecules that can interact with various biological targets .

Medicine

The compound is explored for its potential in drug development, particularly in the synthesis of molecules with anti-inflammatory, antimicrobial, and anticancer properties .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials, due to its conductive properties .

Mechanism of Action

The mechanism by which 3-(5-Bromothiophen-2-yl)prop-2-en-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The brominated thiophene ring can engage in π-π interactions and hydrogen bonding, influencing the activity of biological molecules. The propenol chain can undergo further chemical modifications, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

3-(4-Bromophenyl)prop-2-en-1-ol: Similar structure but with a bromophenyl ring instead of a bromothiophene ring.

3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol: Chlorine substituent instead of bromine.

3-(5-Methylthiophen-2-yl)prop-2-en-1-ol: Methyl substituent instead of bromine.

Uniqueness

3-(5-Bromothiophen-2-yl)prop-2-en-1-ol is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications. The thiophene ring provides additional stability and electronic properties, making it more versatile in various applications compared to its analogs.

Biological Activity

3-(5-Bromothiophen-2-yl)prop-2-en-1-ol, an organic compound with the molecular formula C7H7BrOS and a molecular weight of 219.1 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a bromine atom attached to a thiophene ring, which is known to influence its reactivity and biological interactions. The hydroxyl group in the structure also plays a significant role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H7BrOS |

| Molecular Weight | 219.10 g/mol |

| IUPAC Name | 1-(5-bromothiophen-2-yl)prop-2-en-1-ol |

| InChI | InChI=1S/C7H7BrOS/c1-2-5(9)6-3-4-7(8)10-6/h2-5,9H,1H2 |

| Canonical SMILES | C=CC(C1=CC=C(S1)Br)O |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the bromine atom allows it to act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, the hydroxyl group can engage in hydrogen bonding, enhancing its reactivity with target molecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds containing thiophene moieties possess antimicrobial properties. The presence of the bromine atom in this compound may enhance these properties, making it a candidate for further investigation as an antimicrobial agent .

Anticancer Properties

Thiophene derivatives have been explored for their anticancer potential. Research has indicated that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanisms by which this compound exerts anticancer effects require further elucidation through targeted studies.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For instance, studies on related thiophene compounds have demonstrated their potential as inhibitors of steroid sulfatase, an enzyme linked to estrogen-dependent cancers .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

- Antimicrobial Studies : A study evaluating various thiophene derivatives found that those with bromine substitutions showed enhanced antibacterial activity against Gram-positive bacteria .

- Anticancer Research : In vitro studies demonstrated that compounds similar to this compound inhibited the growth of MCF-7 breast cancer cells, suggesting potential as a therapeutic agent .

- Enzyme Inhibition : Kinetic studies on related compounds revealed effective inhibition of steroid sulfatase, with IC50 values indicating strong inhibitory potential .

Properties

Molecular Formula |

C7H7BrOS |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

(E)-3-(5-bromothiophen-2-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C7H7BrOS/c8-7-4-3-6(10-7)2-1-5-9/h1-4,9H,5H2/b2-1+ |

InChI Key |

SWGGDSNXSQNOBD-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(SC(=C1)Br)/C=C/CO |

Canonical SMILES |

C1=C(SC(=C1)Br)C=CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.